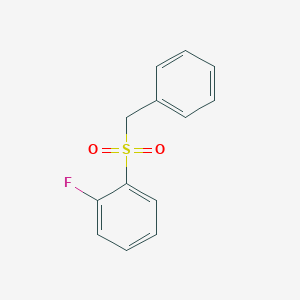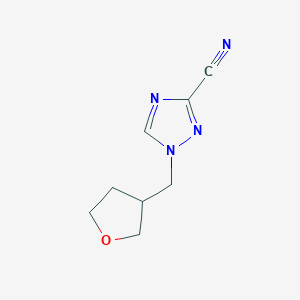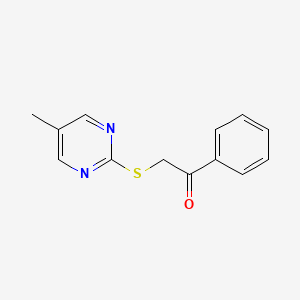
2-(5-Methylpyrimidin-2-yl)sulfanyl-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methylpyrimidin-2-yl)sulfanyl-1-phenylethanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(5-Methylpyrimidin-2-yl)sulfanyl-1-phenylethanone involves the inhibition of certain enzymes. It has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5-Methylpyrimidin-2-yl)sulfanyl-1-phenylethanone are still being studied. However, it has been shown to have an effect on the nervous system due to its ability to inhibit acetylcholinesterase. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(5-Methylpyrimidin-2-yl)sulfanyl-1-phenylethanone in lab experiments is its ability to inhibit certain enzymes, which can provide valuable insights into the biochemical and physiological effects of these enzymes. However, one limitation is that its potential applications are still being investigated, and more research is needed to fully understand its effects.
Orientations Futures
There are several future directions for the study of 2-(5-Methylpyrimidin-2-yl)sulfanyl-1-phenylethanone. One direction is to investigate its potential use as a pharmaceutical intermediate in the synthesis of other compounds. Additionally, more research is needed to fully understand its mechanism of action and its potential applications in the treatment of Alzheimer's disease. Finally, further studies are needed to investigate its potential applications in other fields, such as agriculture and materials science.
In conclusion, 2-(5-Methylpyrimidin-2-yl)sulfanyl-1-phenylethanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. It is clear that more research is needed to fully understand the potential applications of this compound.
Méthodes De Synthèse
The synthesis method of 2-(5-Methylpyrimidin-2-yl)sulfanyl-1-phenylethanone involves the reaction of 2-chloro-5-methylpyrimidine with potassium thioacetate and 1-phenylethanone in the presence of a base. This reaction results in the formation of the desired compound, which can be purified through recrystallization.
Applications De Recherche Scientifique
The scientific research application of 2-(5-Methylpyrimidin-2-yl)sulfanyl-1-phenylethanone is diverse. It has been studied for its potential use as a pharmaceutical intermediate due to its ability to inhibit certain enzymes. Additionally, it has been investigated for its potential use as a building block in the synthesis of other compounds.
Propriétés
IUPAC Name |
2-(5-methylpyrimidin-2-yl)sulfanyl-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-10-7-14-13(15-8-10)17-9-12(16)11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISLSSBITLGAIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)SCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methylpyrimidin-2-yl)sulfanyl-1-phenylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574642.png)
![2-cyclopent-2-en-1-yl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574649.png)
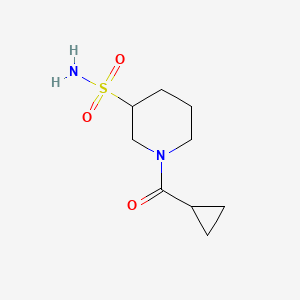
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7574662.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7574668.png)
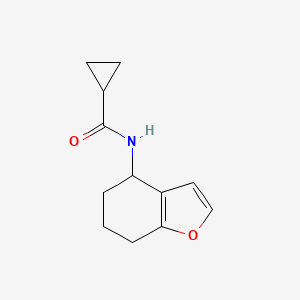
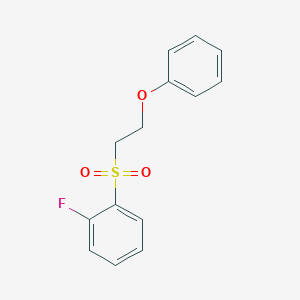

![N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B7574693.png)
![N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B7574701.png)

